molecular formula C8H15NO2 B13231034 2-(Methylamino)cyclohexane-1-carboxylic acid

2-(Methylamino)cyclohexane-1-carboxylic acid

Cat. No.: B13231034
M. Wt: 157.21 g/mol
InChI Key: WBWLQVJMCJPYHB-UHFFFAOYSA-N
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Description

2-(Methylamino)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with methylamine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the carboxylic acid group. The process can be summarized as follows:

    Cyclohexanone + Methylamine: The initial step involves the reaction of cyclohexanone with methylamine to form an intermediate.

    Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

2-(Methylamino)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylamino)cyclohexane-1-carboxylic acid
  • 4-(Methylamino)cyclohexane-1-carboxylic acid

Uniqueness

2-(Methylamino)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(methylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-9-7-5-3-2-4-6(7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)

InChI Key

WBWLQVJMCJPYHB-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCC1C(=O)O

Origin of Product

United States

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